N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Acetamide Formation: The final step involves the acylation of the intermediate compound with bromoaniline to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the ketone to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Nitrated or Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-3,4,5-trimethoxybenzamide
- 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
- 3-(3-bromophenyl)propionic acid
Uniqueness
N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its combination of a quinazolinone core with a sulfanyl group and an acetamide moiety. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
680992-00-1 |
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Molecular Formula |
C22H15BrClN3O2S |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H15BrClN3O2S/c23-14-4-3-5-16(12-14)25-20(28)13-30-22-26-19-7-2-1-6-18(19)21(29)27(22)17-10-8-15(24)9-11-17/h1-12H,13H2,(H,25,28) |
InChI Key |
NZOUUTMNOOULHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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